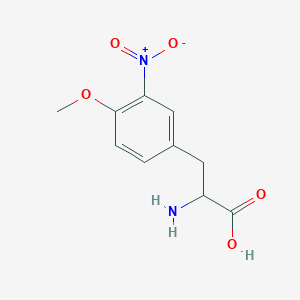

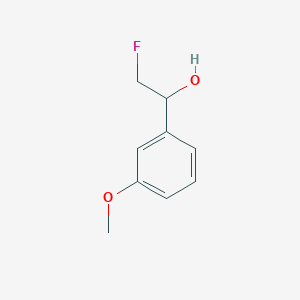

O-methyl-3-nitrotyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-methyl-3-nitrotyrosine (OMNT) is a nitro-tyrosine derivative that has been identified as a biomarker for nitrative stress in biological systems. It is formed by the reaction of tyrosine with reactive nitrogen species (RNS) such as peroxynitrite. OMNT is widely used as a marker for oxidative and nitrative stress in various physiological and pathological conditions.

Applications De Recherche Scientifique

1. Biomarker of Nitrosative Stress

O-methyl-3-nitrotyrosine has been utilized in scientific research primarily as a biomarker for nitrosative stress. Studies have demonstrated its role in indicating the presence of nitrative species, especially in conditions of oxidative stress and inflammation. It is particularly significant in tracking the biochemical interaction of nitric oxide or nitric oxide-derived secondary products with reactive oxygen species, thereby serving as an indicator of cellular and tissue damage in various diseases (Ischiropoulos, 1998).

2. Understanding Protein Modification and Disease Pathogenesis

The role of this compound in protein modification is a key area of interest. Protein nitration, which results in the formation of 3-nitrotyrosine, is a crucial factor in cellular signal transduction, the pathogenesis of inflammatory responses, and age-related disorders. Analyzing the presence and extent of nitration can provide insights into the molecular mechanisms underlying various pathological conditions (Lee et al., 2009).

3. Role in Neurodegenerative Disorders

Research has linked the accumulation of this compound in the brain to several neurodegenerative diseases. For instance, its presence in dopaminergic cells and mitochondrial dysfunction associated with Parkinson's disease and other neurodegenerative conditions has been extensively studied. This link is particularly significant in understanding the molecular pathways leading to neuronal damage and death (Yamamoto et al., 2002).

4. Analytical and Diagnostic Tool

This compound has been employed as an analytical tool in diagnostic procedures. Its quantification and detection in biological samples are crucial for assessing the extent of nitrosative damage in various diseases. Techniques like mass spectrometry and ELISA have been developed for this purpose, providing a sensitive and specific means of detecting and quantifying this compound (Tsikas, 2017).

5. Insights into Cellular and Molecular Mechanisms

The study of this compound has provided deeper insights into the cellular and molecular mechanisms of oxidative stress. Understanding how this compound interacts with other molecules and induces changes at the cellular level has implications for developing therapeutic strategies for diseases characterized by oxidative and nitrosative stress (Eiserich et al., 1999).

Orientations Futures

: Pennathur, S., Jackson-Lewis, V., Przedborski, S., & Heinecke, J. W. (1999). Mass Spectrometric Quantification of 3-Nitrotyrosine, ortho-Tyrosine, and o,o*-Dityrosine in Brain Tissue of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated Mice, a Model of Oxidative Stress in Parkinson’s Disease. Journal of Biological Chemistry, 274(48), 34621–34628. Read more

: Analytical methods for 3-nitrotyrosine quantification in … - Springer. Read more

: Exploration of Nitrotyrosine-Containing Proteins and Peptides by … - MCP. Read more

Propriétés

IUPAC Name |

2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-17-9-3-2-6(4-7(11)10(13)14)5-8(9)12(15)16/h2-3,5,7H,4,11H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNPRACFHIBIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2479005.png)

![Methyl 4-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoyl]amino]benzoate](/img/structure/B2479006.png)

![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479016.png)

![2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)

![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)